BenchChemオンラインストアへようこそ!

3-((5-chloro-1,2,4-oxadiazol-3-yl)methyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one

Medicinal Chemistry Fragment-Based Drug Discovery Covalent Inhibitor Design

The target compound is a synthetic heterocyclic small molecule (C₈H₄ClF₃N₄O₂; MW 280.59 g/mol) that belongs to the pyrimidin-4(3H)-one class and incorporates both a 5-chloro-1,2,4-oxadiazole moiety and a 6-trifluoromethyl substituent. It is indexed in PubChem under CID 103596182 and is commercially available from multiple suppliers with purity specifications typically ≥95%.

Molecular Formula C8H4ClF3N4O2
Molecular Weight 280.59 g/mol
CAS No. 1823182-95-1
Cat. No. B1410573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((5-chloro-1,2,4-oxadiazol-3-yl)methyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one
CAS1823182-95-1
Molecular FormulaC8H4ClF3N4O2
Molecular Weight280.59 g/mol
Structural Identifiers
SMILESC1=C(N=CN(C1=O)CC2=NOC(=N2)Cl)C(F)(F)F
InChIInChI=1S/C8H4ClF3N4O2/c9-7-14-5(15-18-7)2-16-3-13-4(1-6(16)17)8(10,11)12/h1,3H,2H2
InChIKeyXDWICYIBGAJXCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((5-Chloro-1,2,4-oxadiazol-3-yl)methyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one (CAS 1823182-95-1): Chemical Identity, Scaffold Class, and Procurement-Relevant Characteristics


The target compound is a synthetic heterocyclic small molecule (C₈H₄ClF₃N₄O₂; MW 280.59 g/mol) that belongs to the pyrimidin-4(3H)-one class and incorporates both a 5-chloro-1,2,4-oxadiazole moiety and a 6-trifluoromethyl substituent [1]. It is indexed in PubChem under CID 103596182 and is commercially available from multiple suppliers with purity specifications typically ≥95% . The compound is supplied exclusively for research and development purposes and is classified as non-hazardous for transport .

Why Generic 1,2,4-Oxadiazole-Pyrimidinone Hybrids Cannot Substitute for CAS 1823182-95-1 in Structure-Enabled Research Programs


The combination of a 5-chloro-1,2,4-oxadiazole (rather than the more prevalent 5-trifluoromethyl or 5-alkyl variants) [1], a methylene bridge at N3 (rather than a direct ring-ring bond or ether linkage) [1], and a 6-CF₃ substituent on the pyrimidinone ring generates a distinct pharmacophoric fingerprint that cannot be recapitulated by any single commercially available analog . In-class compounds bearing a 5-CF₃-1,2,4-oxadiazole connected via an ether spacer to the pyrimidine ring, such as those reported in the TFMO HDAC inhibitor series, exhibit a fundamentally different electronic profile and binding mode [2]. Consequently, procurement of a generic “oxadiazole-pyrimidinone” without verifying the precise substitution pattern risks invalidating structure-activity relationship (SAR) conclusions, molecular docking hypotheses, and chemical proteomics readouts.

Quantitative Differentiation Evidence for 3-((5-Chloro-1,2,4-oxadiazol-3-yl)methyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one Versus Closest Structural Analogs


Oxadiazole C5 Substituent: Chloro vs. Trifluoromethyl – Impact on Electrophilicity and Synthetic Tractability

The target compound bears a chlorine atom at the C5 position of the 1,2,4-oxadiazole ring, in contrast to the trifluoromethyl group found in the TFMO-based pyrimidin-4-ether HDAC inhibitor series described by Liu et al. [1]. The 5-chloro substituent renders the oxadiazole susceptible to nucleophilic aromatic substitution (SₙAr), enabling late-stage diversification at this position, whereas the 5-CF₃ group is chemically inert under analogous conditions. This differential reactivity is critical for hit-to-lead optimization campaigns where the oxadiazole C5 position is a vector for SAR exploration.

Medicinal Chemistry Fragment-Based Drug Discovery Covalent Inhibitor Design

Linker Architecture: Methylene Bridge at N3 vs. Ether Linkage – Conformational and Metabolic Stability Implications

The target compound connects the 1,2,4-oxadiazole to the pyrimidinone core via a methylene (–CH₂–) bridge at the N3 position, whereas the TFMO series reported in the 2025 J. Agric. Food Chem. study employs an ether (–O–CH₂–) linkage attached at the pyrimidine C4 position [1]. The N3-methylene architecture eliminates the labile benzylic-type ether oxygen that is a known site of oxidative metabolism, potentially conferring superior metabolic stability. Additionally, the N3 attachment alters the vector and dihedral angle between the oxadiazole and pyrimidinone rings, shifting the conformational ensemble accessible to the molecule.

Conformational Analysis Drug Metabolism Pharmacophore Modeling

Trifluoromethyl Positioning: 6-CF₃ on Pyrimidinone vs. 5-CF₃ on Oxadiazole – Lipophilicity and H-Bond Acceptor Profile

The target compound positions the trifluoromethyl group at the 6-position of the pyrimidin-4(3H)-one ring, whereas many comparator series (including the TFMO HDAC inhibitors [1] and the Merck HDAC6 patent series [2]) place the CF₃ on the oxadiazole ring. The 6-CF₃-pyrimidinone arrangement yields an XLogP3 of 1.1 [3], placing it in a favorable lipophilicity range for both biochemical assay compatibility and oral absorption potential. The oxadiazole ring in the target compound remains available for hydrogen bonding via its N2 and N4 atoms without the electron-withdrawing influence of a directly attached CF₃.

Physicochemical Property Optimization Lipophilicity Permeability

Ring System Architecture: 3,4-Dihydropyrimidin-4-one vs. Fully Aromatic Pyrimidine – Tautomeric and H-Bond Donor/Acceptor Profile

The target compound features a pyrimidin-4(3H)-one core (a cyclic amide), which can exist in the keto tautomeric form shown or the enol 4-hydroxypyrimidine tautomer, a property explicitly noted in patent literature for 6-(trifluoromethyl)pyrimidin-4(3H)-one derivatives [1]. In contrast, the closest analog 2-(5-chloro-1,2,4-oxadiazol-3-yl)pyrimidine (CAS 1183652-81-4) contains a fully aromatic pyrimidine ring that lacks the carbonyl oxygen and the attendant hydrogen-bond acceptor capability. The presence of the C4 carbonyl (H-bond acceptor count = 8) [2] provides an additional pharmacophoric anchor point not available in the purely aromatic pyrimidine analog.

Tautomerism Molecular Recognition Crystal Engineering

Commercial Availability and Purity Specification: Multi-Vendor Sourcing with Documented Quality Control

CAS 1823182-95-1 is stocked and distributed by multiple independent suppliers including AKSci (Cat. 1772EE; purity ≥95%) , MolCore (purity ≥98%) , and Chemenu (Cat. CM576164; purity ≥95%) . In contrast, the closest structural analog 2-(5-chloro-1,2,4-oxadiazol-3-yl)pyrimidine (CAS 1183652-81-4) has more limited documented commercial availability. The multi-vendor sourcing reduces supply chain risk and enables competitive pricing for procurement at screening-deck scale (>100 mg).

Chemical Procurement Quality Assurance Screening Library

Optimal Research and Procurement Application Scenarios for CAS 1823182-95-1 Based on Quantitative Differentiation Evidence


Fragment-Based and Lead-Like Screening Library Design Requiring Low Lipophilicity and Synthetic Tractability

With an XLogP3 of 1.1 and a molecular weight of 280.59 Da, the target compound occupies lead-like chemical space favorable for fragment elaboration [1]. Procurement for inclusion in diversity-oriented screening decks is justified because the 5-chloro substituent on the oxadiazole provides a chemically tractable vector for hit expansion via nucleophilic substitution or cross-coupling, a feature absent in the 5-CF₃-oxadiazole comparator series [2]. Screening groups seeking low-lipophilicity heterocyclic scaffolds with built-in synthetic handles should prioritize this compound over 5-CF₃-oxadiazole analogs that lack reactive functionality at the oxadiazole C5 position.

HDAC Inhibitor Hit-Finding Campaigns Requiring an Alternative Chemotype to 5-Trifluoromethyl-Oxadiazole Ethers

The TFMO-based pyrimidin-4-ether series has established the 1,2,4-oxadiazole-pyrimidine hybrid as a viable HDAC inhibitor scaffold with demonstrated in vivo efficacy against rust pathogens [2]. The target compound represents a structurally differentiated chemotype within this broader class, substituting the ether linkage with a metabolically more stable methylene bridge at N3 and replacing the inert 5-CF₃-oxadiazole with a 5-Cl-oxadiazole [1]. Research groups aiming to identify novel HDAC inhibitor scaffolds with improved metabolic stability and distinct IP space should procure this compound as a core template for SAR exploration, particularly given the structural novelty relative to the extensively patented 5-CF₃-oxadiazole ether series [3].

Chemical Biology Probe Development Leveraging the Chloro Substituent for Bifunctional Molecule Synthesis

The 5-chloro substituent on the 1,2,4-oxadiazole ring enables SₙAr-based conjugation chemistry for the installation of linkers, fluorophores, or affinity tags [1]. This reactivity profile is not shared by the 5-CF₃-oxadiazole analogs [2]. For chemical biology groups developing PROTACs, photoaffinity probes, or fluorescent tracer molecules built around an oxadiazole-pyrimidinone core, the target compound provides a direct route to bifunctional molecules without requiring de novo synthesis of the core scaffold. The multi-vendor commercial availability at ≥95% purity further facilitates rapid probe development timelines.

Agrochemical Lead Discovery Targeting Succinate Dehydrogenase or Related Fungal Enzyme Targets

Trifluoromethyl pyrimidine derivatives containing oxadiazole moieties have demonstrated antifungal activity as succinate dehydrogenase (SDH) inhibitors, with certain analogs in the structurally related 1,3,4-oxadiazole series achieving EC₅₀ values of 19.43 μg/mL against Botrytis cinerea, outperforming the commercial fungicide pyrimethanil (EC₅₀ = 57.30 μg/mL) [4]. The target compound, bearing a 1,2,4-oxadiazole regioisomer and a distinct N3-methylene linker architecture, represents a structurally novel entry point for agrochemical SDH inhibitor discovery. Procurement is warranted for research groups seeking to diversify beyond the 1,3,4-oxadiazole thioether series and explore underexploited 1,2,4-oxadiazole-pyrimidinone chemical space for fungicide lead generation.

Quote Request

Request a Quote for 3-((5-chloro-1,2,4-oxadiazol-3-yl)methyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.